molecular formula C8H14FNO2 B2931643 Tert-butyl (Z)-4-amino-2-fluorobut-2-enoate CAS No. 2288032-84-6

Tert-butyl (Z)-4-amino-2-fluorobut-2-enoate

Cat. No. B2931643
CAS RN: 2288032-84-6
M. Wt: 175.203
InChI Key: FCDNQEKPGZJMJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability can also be analyzed .

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its hazards .

properties

IUPAC Name

tert-butyl (Z)-4-amino-2-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)6(9)4-5-10/h4H,5,10H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNQEKPGZJMJL-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/CN)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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